N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide
Description
This compound belongs to the pyrazole-hydrazide class, characterized by a pyrazole core substituted with 4-fluorophenyl and phenyl groups at positions 3 and 1, respectively. The hydrazide moiety is linked to a 3,4-dimethoxybenzoyl group. The dimethoxy substituents enhance electron density and influence solubility, while the fluorine atom modulates electronic effects and metabolic stability. Structural studies (e.g., SHELX refinement tools ) and spectroscopic data (IR, NMR) confirm its planar geometry and purity .
Properties
CAS No. |
765295-58-7 |
|---|---|
Molecular Formula |
C25H21FN4O3 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(E)-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylideneamino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H21FN4O3/c1-32-22-13-10-18(14-23(22)33-2)25(31)28-27-15-19-16-30(21-6-4-3-5-7-21)29-24(19)17-8-11-20(26)12-9-17/h3-16H,1-2H3,(H,28,31)/b27-15+ |
InChI Key |
UQZAGPDORNWAFU-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide typically involves the condensation reaction between 3,4-dimethoxybenzohydrazide and 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the azomethine group to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive hydrazones.
Industry: May be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N’-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide involves its interaction with biological targets. The compound can bind to metal ions, forming complexes that may inhibit enzymes or disrupt cellular processes. The azomethine group is crucial for its biological activity, as it can participate in hydrogen bonding and other interactions with biomolecules .
Comparison with Similar Compounds
Structural Analogues with Halogen Substituents
- Structure : N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide.
- Key Differences : Replaces the 3,4-dimethoxybenzoyl group with a benzofuran-2-carbohydrazide.
- Properties: Melting Point: 253–254°C (higher than bromo/chloro analogs due to fluorine’s electronegativity) .
Compound 8f (Br) and 8g (Cl) :
Hydrazide Chain Variants
Tetradecanehydrazide Derivative ():
- Structure : Features a long aliphatic chain (C14) instead of the aromatic dimethoxy group.
- Impact : Increased lipophilicity (logP ~6.5) reduces aqueous solubility but enhances membrane permeability.
- Structure : Introduces a propoxy group and amide linkage.
- Electronic Effects : The ether oxygen and amide group alter hydrogen-bonding capacity compared to methoxy substituents.
Substituent Effects on Aromatic Rings
- Structure : Replaces methoxy groups with hydroxyls at positions 2 and 4.
- Properties: Higher acidity (pKa ~8–10 due to phenolic OH) . Enhanced solubility in polar solvents but increased oxidative instability.
Benzohydrazide without Substituents ():
- Structure : Lacks methoxy/hydroxy groups on the benzoyl ring.
Table 1: Comparative Analysis of Key Compounds
*Estimated using fragment-based methods.
Structural and Conformational Insights
- Co-planarity : highlights that pyrazole and hydrazide groups in analogs adopt coplanar conformations, favoring π-π stacking with biological targets. The dimethoxy groups in the target compound may introduce slight torsional angles (~10–20°) due to steric effects .
- Crystallography : SHELXL and WinGX are commonly used for refining such structures, with fluorine’s strong X-ray scattering improving resolution .
Biological Activity
N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide is a compound with significant potential in medicinal chemistry. Its structure includes a pyrazole moiety, which is known for diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 384.41 g/mol. The compound features a hydrazide linkage and a substituted pyrazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| 10a | E. coli | 15 | 62.5 |
| 10b | S. aureus | 12 | 125 |
| 10c | P. mirabilis | 14 | 31.25 |
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives have been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models . The specific structural features of this compound may enhance its efficacy in this regard.
Anticancer Activity
The anticancer potential of pyrazole derivatives has gained attention due to their ability to induce apoptosis in cancer cells. Studies indicate that compounds with similar structures can activate apoptotic pathways and inhibit tumor growth in various cancer cell lines . For example, derivatives have shown promise in targeting breast cancer cells by disrupting cell cycle progression.
Table 2: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10d | MCF-7 | 20 |
| 10e | HeLa | 15 |
| 10f | A549 | 25 |
Synthesis
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazides and aldehydes under acidic or basic conditions. This method allows for the introduction of various substituents that can modulate biological activity.
Case Studies
Several case studies have been conducted to evaluate the pharmacological effects of compounds related to this compound:
- Study on Antimicrobial Efficacy : A study demonstrated that a derivative showed superior antimicrobial activity compared to standard antibiotics against resistant strains.
- Anti-inflammatory Study : In vivo models revealed that the compound significantly reduced paw edema in rats, indicating strong anti-inflammatory properties.
- Cancer Cell Apoptosis : A recent investigation into its anticancer effects showed that treatment with the compound led to increased apoptosis markers in MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-((3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dimethoxybenzohydrazide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of a pyrazole-aldehyde intermediate with 3,4-dimethoxybenzohydrazide. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol improves crystallinity .
- Catalysts : Triethylamine or pyridine is often used to neutralize HCl byproducts during hydrazone formation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions like hydrolysis .
- Purity monitoring : HPLC with C18 columns and UV detection (λ = 254 nm) ensures ≥95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves the pyrazole-hydrazone conformation and intermolecular interactions (e.g., hydrogen bonding, π-stacking) using Mo-Kα radiation (λ = 0.71073 Å) .
- NMR : 1H and 13C NMR in DMSO-d6 confirm substituent positions (e.g., fluorine coupling in 4-fluorophenyl at δ ~7.2 ppm; hydrazide NH at δ ~10.5 ppm) .
- FT-IR : Stretching frequencies for C=N (1600–1650 cm⁻¹) and N–H (3200–3300 cm⁻¹) validate hydrazone formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound (e.g., varying IC50 values in antimicrobial assays)?
- Methodological Answer : Discrepancies may arise from:
- Assay conditions : Standardize MIC testing using CLSI guidelines (e.g., Mueller-Hinton broth, 37°C incubation) to compare against Staphylococcus aureus or Escherichia coli .
- Compound stability : Conduct stability studies (HPLC or LC-MS) in assay buffers to detect degradation products .
- Cellular permeability : Use logP calculations (e.g., ClogP ~3.5) or Caco-2 cell models to assess bioavailability differences .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazole-hydrazone scaffold?
- Methodological Answer :
- Substituent variation : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity, or introduce methoxy groups at alternative positions on the benzohydrazide moiety .
- Bioisosteric replacement : Substitute the hydrazone linker with a thiosemicarbazone group to modulate metal chelation and antimicrobial activity .
- Molecular docking : Use AutoDock Vina with PDB targets (e.g., E. coli DNA gyrase) to prioritize derivatives with optimal binding energies (ΔG ≤ −8.0 kcal/mol) .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP3A4 inhibition risk .
- Solubility enhancement : Introduce hydrophilic groups (e.g., sulfonate) at the pyrazole 5-position while maintaining logS > −4.0 .
- Metabolic stability : Perform MD simulations (AMBER force field) to identify metabolic hotspots (e.g., hydrazone cleavage) and propose stabilized analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
